1-Naphthylamine-2,7-disulfonic acid chemical properties
1-Naphthylamine-2,7-disulfonic acid chemical properties
An In-depth Technical Guide to 1-Naphthylamine-2,7-disulfonic Acid: Properties, Synthesis, and Applications
Executive Summary
1-Naphthylamine-2,7-disulfonic acid, also known by its trivial name Kalle's acid, is a pivotal chemical intermediate derived from naphthalene.[1] Characterized by a naphthalene core functionalized with one amino group and two sulfonic acid groups, this compound exhibits a unique combination of properties that make it indispensable in the synthesis of azo dyes. Its most notable features are its significant water solubility, conferred by the sulfonic acid moieties, and a distinct blue-green fluorescence exhibited by its solutions.[1] This guide provides a comprehensive technical overview of its chemical and physical properties, established synthesis protocols, key chemical reactions, and its applications, with a focus on providing actionable insights for researchers and development professionals.
Chemical Identity and Physicochemical Properties
The fundamental identity and physical characteristics of 1-Naphthylamine-2,7-disulfonic acid are foundational to its application. The presence of both a basic amino group and two strongly acidic sulfonic acid groups defines its amphoteric nature and influences its reactivity and solubility.
Table 2.1: Chemical Identifiers and Properties
| Parameter | Value |
|---|---|
| CAS Registry Number | 486-54-4[1] |
| IUPAC Name | 1-Amino-2,7-naphthalenedisulfonic acid[1] |
| Common Name | Kalle's acid[1] |
| Molecular Formula | C₁₀H₉NO₆S₂[1][2] |
| Molecular Weight | 303.31 g/mol [1][2] |
| Appearance | Needles (free acid); Prisms (sodium salt)[1] |
| Solubility | The sulfonic acid groups impart significant water solubility.[3][4] The barium salt is reported to be very slightly soluble in hot water.[1] |
| Fluorescence | Solutions display a characteristic blue-green fluorescence.[1] |
Caption: Chemical structure of 1-Naphthylamine-2,7-disulfonic acid.
Synthesis and Manufacturing Insights
The industrial preparation of 1-Naphthylamine-2,7-disulfonic acid is a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. Historically, it is prepared via the selective hydrolysis of a more highly sulfonated precursor.
Synthesis Pathway
The primary routes involve the desulfonation of either 1-naphthylamine-2,4,7-trisulfonic acid or 1-naphthylamine-2,5,7-trisulfonic acid.[1] The rationale for this approach lies in the differing lability of the sulfonic acid groups based on their position on the naphthalene ring. The α-position (like position 4 or 5) sulfonic acid groups are more susceptible to hydrolysis in dilute acidic media at elevated temperatures compared to the more stable β-position groups (like positions 2 and 7).
Caption: Generalized workflow for the synthesis of Kalle's acid.
Experimental Protocol: Conceptual Synthesis
The following protocol is a conceptualized representation based on established industrial practices for desulfonation reactions.[5]
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Charge Reactor: A suitable acid-resistant reactor is charged with the starting material, 1-aminonaphthalene-2,4,7-trisulfonic acid.
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Dilution: Water is added to dilute the reaction mixture, typically achieving a sulfuric acid concentration of 60-75%. This dilution is critical; it facilitates the selective removal of the C4-sulfonic acid group while preserving the groups at C2 and C7.
-
Heating: The mixture is heated to a temperature range of 140-170°C.[5] This thermal energy is necessary to overcome the activation energy for the hydrolysis reaction. The reaction is maintained at this temperature for several hours (typically 2-7 hours) to ensure complete conversion.
-
Reaction Monitoring: The progress of the reaction can be monitored using techniques like High-Pressure Liquid Chromatography (HPLC) to confirm the disappearance of the starting material and the formation of the desired product.
-
Isolation: Upon completion, the reaction mixture is cooled. The product, being less soluble in the cooled acidic medium, begins to precipitate. The product can be further "salted out" by adding a salt like sodium chloride, which decreases its solubility and increases the yield of the isolated solid.
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Filtration and Drying: The precipitated solid is collected by filtration, washed with a brine solution to remove residual acid and impurities, and then dried to yield 1-Naphthylamine-2,7-disulfonic acid.
Chemical Reactivity and Applications
The utility of 1-Naphthylamine-2,7-disulfonic acid stems from the reactivity of its primary aromatic amine group, which allows it to serve as a foundational building block in the synthesis of azo dyes.
Diazotization and Azo Coupling
The primary amine at the C1 position is readily converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C). This diazonium salt is an electrophile that can then react with an electron-rich coupling component (such as a phenol or another amine) in an electrophilic aromatic substitution reaction known as azo coupling. This reaction is the cornerstone of the azo dye industry.
Caption: Reactivity of Kalle's acid in azo dye formation.
Applications
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Dye Intermediate: Its primary application is as a precursor for a wide variety of azo dyes. The specific color and properties of the final dye are determined by the coupling partner used. It is a key component in the synthesis of certain red and violet dyes.
-
Fluorescent Probe (Potential): While specific applications are not widely documented, compounds with a sulfonated naphthylamine core are known for their fluorescent properties, which are sensitive to the local environment.[6][7] By analogy, 1-Naphthylamine-2,7-disulfonic acid has potential for use as a fluorescent probe in biochemical or analytical applications, possibly for studying protein binding or as a pH indicator.[7][8]
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Drug Development (Scaffold): The naphthalene scaffold is a recognized pharmacophore present in numerous therapeutic agents, including anti-inflammatory and anticancer drugs.[9] While 1-Naphthylamine-2,7-disulfonic acid itself is not a drug, its structure represents a modifiable scaffold that could be explored in medicinal chemistry for creating new derivatives with potential biological activity.
Safety, Handling, and Toxicology
As a derivative of 1-naphthylamine, this compound must be handled with significant caution. The parent compound, 1-naphthylamine, is classified as a carcinogen.[10][11]
Table 5.1: Hazard Identification
| Hazard Class | Classification | Precautionary Statement Codes |
|---|---|---|
| Acute Toxicity, Oral | Harmful if swallowed[10] | P264, P270, P301+P312, P330 |
| Carcinogenicity | May cause cancer[10] | P201, P202, P280, P308+P313 |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects[10][12] | P273 |
Safe Handling Protocol
Adherence to a strict safety protocol is mandatory when working with this chemical.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[13]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber).[10]
-
Eye Protection: Use chemical safety goggles or a face shield.[10]
-
Lab Coat: A lab coat must be worn to prevent skin contact.
-
Respiratory Protection: If dust is generated outside of a fume hood, a particle filter respirator (e.g., N95) is required.
-
-
Handling: Avoid all direct contact with the skin and eyes.[14] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[15] Keep away from strong oxidizing agents.[10][15]
-
Disposal: Dispose of contents and container to an approved chemical waste disposal plant in accordance with local, state, and federal regulations.[12] Do not allow the chemical to enter drains or the environment.[10]
Conclusion
1-Naphthylamine-2,7-disulfonic acid is a specialty chemical whose value is defined by its unique structural attributes. The interplay between the reactive amino group and the solubility-enhancing sulfonic acid groups makes it a crucial intermediate in the dye industry. Furthermore, its inherent fluorescence suggests untapped potential in the realm of analytical chemistry and as a probe in biological systems. For professionals in research and drug development, understanding its synthesis, reactivity, and stringent handling requirements is essential for leveraging its capabilities safely and effectively.
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American Society for Microbiology. (n.d.). Use of the Fluorescent Probe 1-N-Phenylnaphthylamine to Study the.... Retrieved from [Link]
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Taylor & Francis. (n.d.). 1-naphthylamine – Knowledge and References. Retrieved from [Link]
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Slideshare. (n.d.). Naphthylamine preparation and uses. Retrieved from [Link]
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